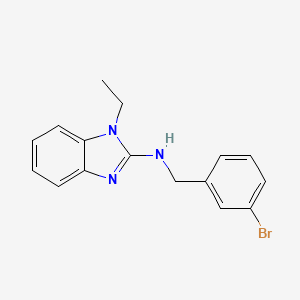![molecular formula C15H15ClN2O2 B5821318 2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide](/img/structure/B5821318.png)
2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide, also known as CDF, is a synthetic compound that has been extensively studied for its potential anti-cancer properties. This compound is a member of the hydrazide family and has been shown to exhibit potent anti-tumor activity in a variety of cancer cell lines.
Wirkmechanismus
The exact mechanism of action of 2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide is not fully understood, but it is believed to involve the inhibition of several key signaling pathways involved in cancer cell growth and survival. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer cells and contributes to their uncontrolled growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide has been shown to exhibit a variety of other biochemical and physiological effects. For example, 2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide has been shown to exhibit anti-inflammatory properties and may have potential therapeutic applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide in lab experiments is its potency and specificity for cancer cells. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to optimize dosing and predict potential side effects.
Zukünftige Richtungen
There are several potential future directions for research on 2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide. One area of interest is the development of novel drug delivery systems that can improve the bioavailability and efficacy of 2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide and to identify potential biomarkers that can be used to predict patient response. Finally, there is a need for additional preclinical and clinical studies to evaluate the safety and efficacy of 2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide as a potential anti-cancer therapy.
Synthesemethoden
The synthesis of 2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide involves a multi-step process that begins with the reaction of 2-chlorobenzohydrazide with 2,5-dimethyl-3-furaldehyde in the presence of a base such as sodium hydroxide. The resulting product is then purified and characterized using a variety of analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide has been extensively studied for its potential anti-cancer properties. Several studies have shown that 2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress tumor growth in vivo. Additionally, 2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide has been shown to inhibit angiogenesis (the formation of new blood vessels) which is a critical step in tumor growth and metastasis.
Eigenschaften
IUPAC Name |
2-chloro-N-[(E)-1-(2,5-dimethylfuran-3-yl)ethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-9-8-13(11(3)20-9)10(2)17-18-15(19)12-6-4-5-7-14(12)16/h4-8H,1-3H3,(H,18,19)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXOPGJBJMQNBN-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=NNC(=O)C2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(O1)C)/C(=N/NC(=O)C2=CC=CC=C2Cl)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-bromophenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5821238.png)
![1-[(2-naphthyloxy)acetyl]pyrrolidine](/img/structure/B5821242.png)
![3,7-diacetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane](/img/structure/B5821246.png)
![2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5821254.png)
![2,5-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5821262.png)








![7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5821335.png)